PF-04418948 (CAS: 1078166-57-0) is a highly potent, orally bioavailable, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed to overcome the severe limitations of early-generation prostanoid tools, this azetidine-carboxylic acid derivative delivers single-digit nanomolar functional potency while maintaining strict selectivity over homologous EP1, EP3, EP4, and DP receptors [1]. For procurement teams and principal investigators, PF-04418948 represents a critical upgrade in pharmacological profiling, offering an exceptional peripheral pharmacokinetic profile—including 78% oral bioavailability and an 8.8-hour terminal half-life—that supports rigorous, reproducible in vivo dosing without the confounding pleiotropic effects of upstream COX inhibitors [2].
Substituting PF-04418948 with older benchmark antagonists like AH6809 or upstream non-selective NSAIDs fundamentally compromises assay integrity. AH6809 is a weak, non-selective agent that requires micromolar concentrations to achieve EP2 blockade, simultaneously antagonizing EP1, EP3, and DP1 receptors, which confounds the isolation of EP2-specific pathways [1]. Furthermore, AH6809 exhibits poor in vivo utility, rendering it unsuitable for systemic animal models. Similarly, utilizing broad-spectrum COX inhibitors (e.g., indomethacin) suppresses all downstream prostanoids (PGE2, PGD2, PGI2, TXA2), triggering massive off-target physiological shifts. Procurement of PF-04418948 is necessary to achieve clean, target-specific EP2 inhibition that translates reliably from recombinant in vitro assays to complex in vivo systems [2].
In functional cAMP assays using CHO cells expressing human EP2 receptors, PF-04418948 demonstrated a functional KB of 1.8 nM. In stark contrast, the historical benchmark AH6809 exhibits weak micromolar affinity (Ki ~ 1.15 to 1.5 µM) across multiple prostanoid receptors including EP1, EP2, EP3, and DP1 [1]. This ~1000-fold increase in potency combined with strict selectivity ensures that PF-04418948 does not trigger confounding cross-talk in complex biological matrices.
| Evidence Dimension | Functional Antagonist Potency (KB / Ki) |
| Target Compound Data | KB = 1.8 nM (EP2 specific) |
| Comparator Or Baseline | AH6809: Ki ~ 1150-1500 nM (Non-selective) |
| Quantified Difference | ~1000-fold higher potency for PF-04418948 |
| Conditions | Recombinant human EP2 receptor cAMP functional assay |
Procuring this highly selective antagonist prevents the need for complex data deconvolution caused by off-target receptor activation inherent to older agents like AH6809.
A major limitation of early prostanoid receptor antagonists is their lack of systemic in vivo viability. PF-04418948 overcomes this formulation hurdle by delivering an oral bioavailability of 78% and a terminal plasma half-life of 8.8 hours in preclinical models [1]. This robust pharmacokinetic profile allows for convenient oral gavage dosing (e.g., 3-10 mg/kg) to achieve sustained peripheral target engagement, unlike older tools that require continuous intravenous infusion or suffer from rapid clearance.
| Evidence Dimension | Oral Bioavailability and Half-Life |
| Target Compound Data | Oral bioavailability = 78%; Half-life = 8.8 hours |
| Comparator Or Baseline | Historical tool compounds (e.g., AH6809): Poor/negligible oral bioavailability |
| Quantified Difference | Enables systemic oral dosing with sustained >8 hour half-life |
| Conditions | Murine / Rat in vivo pharmacokinetic profiling |
High oral bioavailability eliminates the need for complex continuous infusion formulations, simplifying in vivo experimental design and reducing animal handling costs.
PF-04418948 is chemically characterized as a carboxylic acid derivative with a low volume of distribution and is brain-impermeable [1]. When compared to newer brain-penetrant EP2 antagonists like TG4-155, PF-04418948 specifically restricts its pharmacological action to the periphery. This property is highly advantageous for studying peripheral inflammation, mucosal immunology, or solid tumors without inducing unintended central nervous system effects or altering cognitive behavioral baselines in animal models.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
| Target Compound Data | Brain-impermeable (Peripheral restriction) |
| Comparator Or Baseline | TG4-155 / TG8-69: Brain-penetrant |
| Quantified Difference | Complete restriction to peripheral tissues vs. systemic/CNS distribution |
| Conditions | In vivo tissue distribution and clearance assays |
Its brain-impermeable nature makes it the optimal choice for researchers aiming to isolate peripheral immune or oncological mechanisms without confounding CNS toxicity.
To validate its utility beyond recombinant cell lines, PF-04418948 was tested in native tissue matrices. It successfully reversed PGE2-induced relaxation in mouse trachea with an IC50 of 2.7 nM, achieving complete (106.8%) reversal of the PGE2 response at 100 nM [1]. This demonstrates that the compound maintains its high potency and full surmountable antagonism in complex, intact physiological environments, outperforming agents that lose efficacy in the presence of native tissue binding proteins.
| Evidence Dimension | Reversal of PGE2-induced tissue relaxation |
| Target Compound Data | IC50 = 2.7 nM (100% reversal at 100 nM) |
| Comparator Or Baseline | Uninhibited PGE2 baseline |
| Quantified Difference | Complete functional blockade of native EP2 receptors at nanomolar concentrations |
| Conditions | Ex vivo mouse trachea / dog bronchiole functional assays |
Demonstrated complete functional reversal in native tissue ensures assay reproducibility when transitioning from recombinant cell lines to translational ex vivo models.
Due to its high oral bioavailability and peripheral restriction, PF-04418948 is the preferred antagonist for modeling peripheral inflammatory diseases, such as DSS-induced colitis or endometriosis. It allows researchers to achieve sustained systemic blockade of the EP2 receptor via oral dosing without triggering CNS-mediated behavioral artifacts[1].
In complex in vitro environments where multiple prostanoid receptors are expressed, generic NSAIDs or non-selective agents like AH6809 fail to isolate specific pathways. PF-04418948's >1000-fold selectivity over EP1, EP3, and DP1 makes it an essential procurement choice for pinpointing EP2-driven cAMP signaling in primary cell cultures and recombinant assays [1].
PGE2 is a major driver of immune evasion in the tumor microenvironment. PF-04418948 is highly effective for investigating EP2-mediated suppression of T-cell and neutrophil extracellular trap (NET) formation. Its nanomolar potency ensures complete target engagement in dense ex vivo tumor matrices, making it superior to weaker historical tools for oncology research[2].